molecular formula C13H12N2 B3138394 Methanimidamide, N,N-diphenyl- CAS No. 4538-56-1

Methanimidamide, N,N-diphenyl-

Cat. No. B3138394
CAS RN: 4538-56-1
M. Wt: 196.25 g/mol
InChI Key: XXTISPYPIAPDGY-UHFFFAOYSA-N
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Description

Methanimidamide, N,N’-diphenyl- , also known as N,N’-Diphenylformamidine , is a chemical compound with the molecular formula C₁₃H₁₂N₂ . It falls under the category of formamidines and exhibits interesting properties due to its aromatic structure. The compound consists of two phenyl groups attached to a central formamidine functional group .

Scientific Research Applications

Synthesis and HIV Enzyme Inhibition

Methanimidamide, N,N-diphenyl- derivatives have been explored in the synthesis of fullerene derivatives for inhibiting HIV enzymes. A study detailed the synthesis and mass spectrometric analysis of a water-soluble, biologically active methanofullerene, prepared from C60 via diphenyldiazomethane, demonstrating potential in HIV treatment research (Sijbesma et al., 1993).

Synthesis of Complex Metal Cations

Methanimidamide, N,N-diphenyl- derivatives have been used in synthesizing compounds useful for forming cage complexes with metal cations. Tetra-n-butylammonium tris(diphenylthiophosphinoyl)methanide, for example, has been synthesized and characterized, with a focus on its NMR spectra (Grim et al., 1982).

Structural Analysis and DFT Studies

Indole derivatives, including N,N-diphenyl-methanimidamide analogues, have been synthesized and characterized using various spectroscopic methods and X-ray diffraction (XRD) studies. These compounds have applications in nonlinear optical (NLO) technologies (Tariq et al., 2020).

Catalytic Hydrogenation Applications

Methanimidamide monoacetate, a derivative of N,N-diphenyl-methanimidamide, has been synthesized through the hydrogenation of cyanamide, showcasing potential applications in catalysis (Fan, 2004).

Antioxidant and Cytotoxic Activities

The antioxidant and cytotoxic activities of compounds containing methanimidamide, N,N-diphenyl- derivatives have been investigated, with particular focus on their IC50 values and potential in cancer treatment research (Ul-Haq et al., 2012).

properties

IUPAC Name

N,N-diphenylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTISPYPIAPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063512
Record name Methanimidamide, N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenylformamidine

CAS RN

4538-56-1
Record name N,N-Diphenylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4538-56-1
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Record name Methanimidamide, N,N-diphenyl-
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Record name Methanimidamide, N,N-diphenyl-
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Record name Methanimidamide, N,N-diphenyl-
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Record name N,N-diphenylformamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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